An In-depth Technical Guide to 2-Bromo-4-chlorophenylboronic Acid for Advanced Research and Drug Development
An In-depth Technical Guide to 2-Bromo-4-chlorophenylboronic Acid for Advanced Research and Drug Development
Introduction
2-Bromo-4-chlorophenylboronic acid is a specialized boric acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring both bromine and chlorine atoms on the phenyl ring, offers distinct reactivity and makes it a valuable building block for the construction of complex organic molecules. This guide provides a comprehensive overview of the physical properties, chemical behavior, and practical applications of 2-Bromo-4-chlorophenylboronic acid, tailored for researchers, scientists, and professionals in drug development.
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The presence of the bromo and chloro substituents on the boronic acid allows for selective and sequential cross-coupling reactions, providing a pathway to highly functionalized biaryl and polyaryl structures that are prevalent in many pharmaceutical agents and advanced materials.
This document serves as a senior-level scientific resource, offering not just procedural details but also the underlying chemical principles that govern the use of 2-Bromo-4-chlorophenylboronic acid. From its fundamental physicochemical properties to detailed experimental protocols and safety considerations, this guide is designed to empower researchers to effectively and safely incorporate this versatile reagent into their synthetic strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in a laboratory setting. This section details the key physical and chemical characteristics of 2-Bromo-4-chlorophenylboronic acid.
1.1. General Information
This table provides a summary of the key identifiers for 2-Bromo-4-chlorophenylboronic acid.
| Identifier | Value |
| IUPAC Name | (2-Bromo-4-chlorophenyl)boronic acid[1] |
| CAS Number | 1451393-45-5[1][2][3][4][5] |
| Molecular Formula | C₆H₅BBrClO₂[1][5] |
| Molecular Weight | 235.27 g/mol [1][5] |
| InChI Key | GMMUCVGZXGOUNM-UHFFFAOYSA-N[1] |
1.2. Physical Properties
The physical state and thermal properties of 2-Bromo-4-chlorophenylboronic acid are outlined below. These properties are crucial for determining appropriate reaction conditions and purification methods.
| Property | Value | Source |
| Appearance | White solid | [5] |
| Melting Point | 240 - 244 °C | [5] |
| Boiling Point (Predicted) | 350.5 ± 52.0 °C at 760 Torr | [5] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [5] |
1.3. Solubility Profile
The solubility of a reagent is a critical factor in designing homogeneous reaction systems. While comprehensive quantitative solubility data for 2-Bromo-4-chlorophenylboronic acid is not extensively published, the following table provides a qualitative solubility profile based on data for structurally similar arylboronic acids and general chemical principles. Phenylboronic acids generally exhibit good solubility in polar aprotic solvents and alcohols.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Methanol | Likely Soluble | General knowledge |
| Ethanol | Likely Soluble | General knowledge |
| Tetrahydrofuran (THF) | Likely Soluble | General knowledge |
| Acetone | High Solubility | [7] |
| Chloroform | Moderate Solubility | [7] |
| Water | Slightly Soluble | [6] |
| Hydrocarbons (e.g., Hexane) | Very Low Solubility | [7] |
1.4. Stability and Storage
Arylboronic acids are known to undergo dehydration to form cyclic anhydrides, known as boroxines. This process is typically reversible upon the addition of water. For long-term storage and to ensure consistent reactivity, 2-Bromo-4-chlorophenylboronic acid should be stored in a cool, dry environment, preferably under an inert atmosphere.
Protodeboronation, the cleavage of the C-B bond, is a potential degradation pathway for arylboronic acids, and its rate is influenced by pH. Studies on related arylboronic acids have shown that protodeboronation can be accelerated under both acidic and basic conditions.[8][9] For 2,6-disubstituted arylboronic acids, this process can be particularly facile. Therefore, prolonged exposure to strongly acidic or basic aqueous solutions should be avoided during workup and purification if the boronic acid moiety is to be retained for subsequent reactions.
Chemical Reactivity and Applications
The synthetic utility of 2-Bromo-4-chlorophenylboronic acid is primarily centered on its role as a versatile building block in palladium-catalyzed cross-coupling reactions.
2.1. The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms. The reaction typically involves an organoboron compound, such as a boronic acid, and an organohalide in the presence of a palladium catalyst and a base.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.
The presence of both a bromine and a chlorine atom on the 2-Bromo-4-chlorophenylboronic acid molecule allows for chemoselective cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond. This difference in reactivity enables the selective coupling at the 2-position while leaving the 4-chloro substituent intact for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the synthesis of unsymmetrical biaryl compounds.
2.2. Applications in Medicinal Chemistry and Drug Discovery
The biaryl motif is a common structural feature in many biologically active compounds and approved drugs. The ability to efficiently construct these structures makes the Suzuki-Miyaura coupling, and reagents like 2-Bromo-4-chlorophenylboronic acid, invaluable in drug discovery programs. For instance, the synthesis of complex heterocyclic systems, which are often the core of new therapeutic agents, can be greatly facilitated by the use of such functionalized building blocks. Research has demonstrated the use of related 2-bromo-4-chlorophenol derivatives in the synthesis of novel compounds with potential biological activities.[10]
Experimental Protocols
3.1. General Handling and Safety Precautions
As a senior application scientist, it is imperative to emphasize a culture of safety. Adherence to proper laboratory practices is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling 2-Bromo-4-chlorophenylboronic acid.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. In case of contact, rinse the affected area immediately with copious amounts of water.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Call a poison center or doctor if you feel unwell.
-
3.2. A Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of 2-Bromo-4-chlorophenylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
2-Bromo-4-chlorophenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 2-Bromo-4-chlorophenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon). This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Safety and Hazard Information
While a specific, comprehensive Safety Data Sheet (SDS) for 2-Bromo-4-chlorophenylboronic acid (CAS 1451393-45-5) is available from some suppliers, the hazard information is often extrapolated from similar compounds. The GHS hazard statements for this compound are generally reported as follows:
4.1. GHS Hazard Identification
-
Hazard Statements:
-
Precautionary Statements:
4.2. Toxicological Information
The toxicological properties of 2-Bromo-4-chlorophenylboronic acid have not been extensively studied. As with all laboratory chemicals, it should be handled with care, and exposure should be minimized.
4.3. Disposal Guidelines
Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.
Conclusion
2-Bromo-4-chlorophenylboronic acid is a highly valuable and versatile reagent for synthetic organic chemists, particularly those engaged in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its key strengths lie in its ability to participate in chemoselective Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of intricate biaryl structures. A thorough understanding of its physicochemical properties, coupled with careful adherence to safety protocols and well-designed experimental procedures, will allow researchers to fully harness the synthetic potential of this important building block. As the demand for novel, highly functionalized organic molecules continues to grow, the utility of reagents like 2-Bromo-4-chlorophenylboronic acid is set to expand further.
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